![molecular formula C7H7BN2O3 B1398713 (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid CAS No. 1111637-70-7](/img/structure/B1398713.png)
(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Overview
Description
“(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid” is a chemical compound .
Molecular Structure Analysis
The molecular formula of this compound is C7H7BN2O3 . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of this compound is 177.96 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 82.4 Ų .Scientific Research Applications
Antileishmanial Efficacy
The compound has been utilized in the synthesis of derivatives for antileishmanial efficacy against visceral leishmaniasis (VL), indicating its potential role in the development of treatments for parasitic diseases .
Solar Cell Efficiency
It may play a role in the energy transfer processes within solar cells, contributing to higher power conversion efficiencies and advancements in solar technology .
Antiviral Activity
Derivatives containing this compound have shown promising antiviral activity against viruses such as the Newcastle disease virus, suggesting its use in antiviral drug development .
Chemical Synthesis
This compound is available for bulk custom synthesis and procurement, implying its importance in chemical manufacturing and research applications .
FGFR Inhibitors
It has been involved in the design and synthesis of potent FGFR inhibitors, which are crucial in cancer therapy and research .
Chemical Properties Research
The compound’s chemical properties such as melting point, boiling point, and structure are studied, indicating its significance in chemical property research .
properties
IUPAC Name |
(2-oxo-1,3-dihydropyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3,12-13H,2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXRTOOHRROMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC(=O)C2)N=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726141 | |
Record name | (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
CAS RN |
1111637-70-7 | |
Record name | B-(2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111637-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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